3,4-Diphenylmethylidene Luteolin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

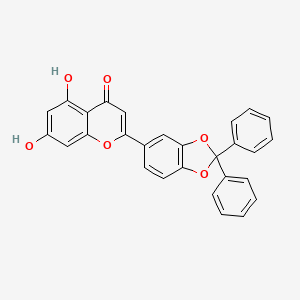

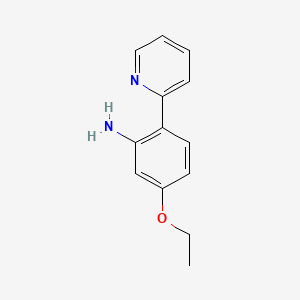

3,4-Diphenylmethylidene Luteolin is a high-quality reference standard . It is a derivative of Luteolin, a naturally occurring principal yellow dye compound, with 3′,4′,5,7-tetrahydroxyflavone structure .

Synthesis Analysis

The synthesis of Luteolin involves various types of plants including vegetables, fruits, and medicinal herbs . A specific synthesis process for this compound was not found in the search results.Molecular Structure Analysis

Luteolin has a flavone ring with four hydroxyl groups at the positions of 5, 7, 3′, and 4′ . The molecular structure of this compound was not found in the search results.Chemical Reactions Analysis

Luteolin has been subjected to systematic structure modifications, including various positions in the luteolin segment for conjugation, different linkers (length, bond variation), as well as various substitutions in the cinnamic acid segment . The specific chemical reactions involving this compound were not found in the search results.Physical and Chemical Properties Analysis

A luteolin and phospholipid complex was prepared to improve the lipophilic properties of luteolin . The physicochemical properties of the complex were analyzed by ultraviolet-visible spectrometry (UV), infrared spectrometry (IR), X-ray diffractometry (XRD) and differential scanning calorimetry (DSC) . The specific physical and chemical properties of this compound were not found in the search results.Mecanismo De Acción

Luteolin has multiple useful effects, especially in regulating inflammation-related symptoms and diseases . It may regulate multiple signaling pathways by targeting various genes like AKT1, STAT3, IL6, TNF, and VEGFA to inhibit osteosarcoma proliferation and metastasis . The specific mechanism of action for 3,4-Diphenylmethylidene Luteolin was not found in the search results.

Safety and Hazards

Luteolin is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet advises against certain uses and provides first aid measures . The specific safety and hazards information for 3,4-Diphenylmethylidene Luteolin was not found in the search results.

Direcciones Futuras

Luteolin has been investigated for its health benefits and its potential resources . It has been studied for its anti-inflammatory, anti-cardiovascular, anti-cancerous, and anti-neurodegenerative diseases . The future directions for 3,4-Diphenylmethylidene Luteolin were not found in the search results.

Propiedades

IUPAC Name |

2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O6/c29-20-14-21(30)27-22(31)16-24(32-26(27)15-20)17-11-12-23-25(13-17)34-28(33-23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16,29-30H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZNQTVZNYMKOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

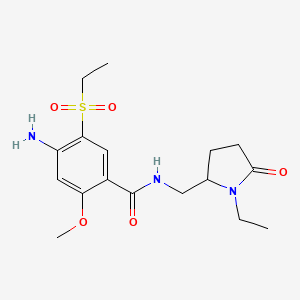

![6'-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid ethyl ester](/img/structure/B589521.png)